trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol
Description
The cyclobutane ring serves as a crucial synthetic building block and functional group in medicinal chemistry, often used to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of pharmaceutical leads . The trans` configuration of the amino and hydroxymethyl groups on the cyclobutane ring provides a rigid, conformationally restricted scaffold. This rigidity is highly valuable for probing biological targets and designing molecular probes with defined geometry . As a synthetic intermediate, cyclobutanols are straightforward to prepare and can serve as versatile precursors for further functionalization . This compound is presented exclusively for research applications such as medicinal chemistry, method development, and the synthesis of more complex, biologically active molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.
Properties
IUPAC Name |
(1R,2R)-2-[butyl(ethyl)amino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-3-5-8-11(4-2)9-6-7-10(9)12/h9-10,12H,3-8H2,1-2H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZAYYXJNIHGMY-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CC)[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Construction
The cyclobutane core is typically prepared through synthetic routes that allow stereocontrolled substitution, often involving:
Ring Contraction of Pyrrolidines or Cyclopentanes:
Recent methodologies report the contractive synthesis of multisubstituted cyclobutanes from pyrrolidines via nitrogen extrusion and ring contraction. For example, pyrrolidine derivatives undergo nitrogen extrusion to form cyclobutanes bearing multiple stereocenters, which can then be functionalized further.[2 + 2] Photocycloaddition:
Photochemical [2 + 2] cycloadditions of olefins provide a classical route to cyclobutanes. This method allows regio- and stereoselective formation of cyclobutanes, which can be further functionalized to introduce amino and hydroxyl groups.Cyclobutene Derivatives as Precursors:
1,2-Bis(trimethylsilyloxy)cyclobutene is a versatile intermediate used to access substituted cyclobutanones and cyclobutanols. It can be prepared via acyloin cyclization of dimethyl succinate followed by silylation.
Installation of the Hydroxyl Group at C-1
The hydroxyl group at the 1-position of the cyclobutane ring can be introduced or revealed by:
Reduction of Cyclobutanones:
Reduction of 2-substituted cyclobutanones with stereocontrol yields the corresponding cyclobutanols. Selective hydride delivery can afford the trans-isomer required for trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol.Hydrolysis of Protected Intermediates:
Protected hydroxyl groups introduced during synthesis can be deprotected under mild conditions to yield the free cyclobutanol.
Stereochemical Considerations
Achieving the trans stereochemistry between the amino substituent at C-2 and the hydroxyl at C-1 is critical. Strategies include:
Stereoselective Nucleophilic Addition:
The reaction conditions and choice of nucleophile control the stereochemical outcome. For example, acid-catalyzed reactions of silyloxycyclobutene with amines often favor trans stereochemistry due to steric and electronic factors.Use of Chiral Catalysts or Ligands:
Transition-metal catalyzed methods employing chiral ligands can induce enantio- and diastereoselectivity in the formation of substituted cyclobutanes.
Representative Preparation Route Summary
Research Findings and Data
Scope of Amination Reactions:
Studies show that various secondary amines, including hindered and less nucleophilic ones, react efficiently with 1,2-bis(trimethylsilyloxy)cyclobutene to afford N,N-disubstituted 2-aminocyclobutanones. This suggests that butyl(ethyl)amine, a secondary amine, is a suitable nucleophile for this transformation.Stereochemical Outcomes:
Acidic conditions favor trans stereochemistry in the amino alcohol products due to thermodynamic stability and steric effects.Yields and Reaction Conditions: Refluxing in 1M HCl ether solution provides reproducible yields around 60-80% for amination steps. Subsequent reduction steps generally proceed with high stereoselectivity and good yields.
Chemical Reactions Analysis
Types of Reactions: Trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
Pharmacological Applications
1.1. TRPA1 Inhibition
A significant area of research focuses on the compound's role as a selective inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1). TRPA1 is implicated in pain sensation and inflammatory responses. Studies have shown that modifications to cyclobutane derivatives can enhance their efficacy as TRPA1 inhibitors, with trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol being evaluated for its potency in various biological assays.
Table 1: TRPA1 Inhibition Potency of Cyclobutane Derivatives
| Compound Name | IC50 (nM) Human | IC50 (nM) Rat |
|---|---|---|
| This compound | TBD | TBD |
| BAY-390 | 16 | 63 |
| Compound 17 | 4 | 24 |
Note: TBD indicates values that require further investigation or are yet to be published.
Medicinal Chemistry
2.1. Synthesis and Optimization
The synthesis of this compound has been explored through various methodologies, including strain-release reactions and cyclopropanation techniques. The compound's structural characteristics allow for functionalization that can lead to improved pharmacokinetic properties.
Case Study: Synthesis Approaches
Recent studies have highlighted different synthetic routes that optimize yields and purity of this compound. For example, a one-pot reaction involving cyclopropanation followed by nucleophilic addition has shown promise in generating high yields of the desired compound while maintaining stereochemical integrity.
Potential Therapeutic Applications
3.1. Pain Management
Given its role as a TRPA1 inhibitor, this compound is being investigated for its potential in treating chronic pain conditions. The modulation of TRPA1 activity could provide a pathway for developing new analgesics with fewer side effects compared to traditional pain medications.
3.2. Neurological Research
Research indicates that compounds like this compound may also influence neurological pathways, making them candidates for further exploration in neuropharmacology.
Mechanism of Action
The mechanism of action of trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclobutanol ring may also play a role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Trans-2-[(2-phenylethyl)amino]cyclobutan-1-ol (CAS: 2165538-96-3)
Structural Differences :
- Substituent: The amino group is substituted with a phenylethyl moiety (aromatic) instead of butyl(ethyl) (aliphatic).
- Molecular Weight: 191.27 g/mol (C₁₂H₁₇NO) vs. the target compound’s calculated 171.27 g/mol (C₁₀H₂₁NO).
Key Properties :
1-(1-Aminobutan-2-yl)cyclopentan-1-ol
Structural Differences :
- Ring Size : Cyclopentane (5-membered) vs. cyclobutane (4-membered), reducing ring strain and reactivity.
- Substituent: A secondary aminobutan-2-yl group replaces the tertiary butyl(ethyl)amino group.
Key Properties :
- Lower ring strain improves thermal stability but reduces reactivity in ring-opening reactions.
- Demonstrated versatility in pharmaceuticals, agrochemicals, and material science due to balanced hydrophilicity and stability .
Data Table: Comparative Analysis
Research Findings and Implications
- Ring Strain vs. Stability: The cyclobutane ring in the target compound likely facilitates reactions like ring-opening or stereoselective transformations, whereas cyclopentane derivatives (e.g., 1-(1-Aminobutan-2-yl)cyclopentan-1-ol) prioritize stability for long-term applications .
- Substituent Effects: Aliphatic chains in the target compound may improve solubility in non-polar matrices compared to aromatic analogs, making it suitable for lipid-based drug formulations.
Biological Activity
Trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol is a cyclobutane derivative notable for its structural features, including a butyl and ethyl group attached to an amino group linked to a cyclobutanol ring. This unique configuration suggests potential biological activities that warrant investigation. Understanding its biological interactions can provide insights into its therapeutic applications and mechanisms of action.
The compound is characterized by the following properties:
- Molecular Formula: CHN
- Molecular Weight: 199.32 g/mol
- CAS Number: 2144691-53-0
The presence of an amino group allows for hydrogen bonding, which is critical for interactions with biological macromolecules such as proteins and nucleic acids.
The biological activity of this compound primarily involves its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds, influencing the conformation and activity of target proteins. The cyclobutanol ring may stabilize these interactions, enhancing binding affinity and specificity.
Pharmacological Effects
Recent studies suggest that this compound exhibits several pharmacological activities:
- Anticancer Activity: Preliminary investigations indicate that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
- Neuroprotective Effects: Some cyclobutane derivatives have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
In Vitro Studies
In vitro assays have demonstrated the compound's potential to induce apoptosis in cancer cells. For example, a study measuring caspase-3 activation revealed significant increases in apoptotic signals when treated with this compound, indicating its role in programmed cell death .
Comparative Analysis
To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| Trans-2-[Butyl(methyl)amino]cyclobutan-1-ol | Methyl group instead of ethyl | Moderate anticancer activity |
| Trans-2-[Butyl(propyl)amino]cyclobutan-1-ol | Propyl group instead of ethyl | Similar neuroprotective effects |
| Trans-2-[Butyl(isopropyl)amino]cyclobutan-1-ol | Isopropyl group instead of ethyl | Increased cytotoxicity |
This table illustrates how variations in substituents can influence the biological activity of cyclobutane derivatives, highlighting the importance of structural optimization in drug design.
Case Study 1: Anticancer Activity
A study conducted on various cyclobutane derivatives, including this compound, revealed that these compounds could significantly reduce tumor growth in xenograft models. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis .
Case Study 2: Neuroprotection
In a model of neuroinflammation, this compound demonstrated the ability to reduce pro-inflammatory cytokines and protect neuronal cells from oxidative stress. This suggests potential applications in neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
